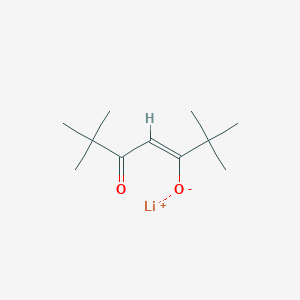

Lithium Dipivaloylmethanate

Description

金属有机化学气相沉积(MOCVD)技术

MOCVD工艺中,Li(TMHD)作为锂源前驱体,其热分解行为直接影响薄膜质量。在铌酸锂(LiNbO3)薄膜沉积过程中,Li(TMHD)与Nb(thd)2Cl3前驱体在5 Torr低压下,通过Ar/O2混合载气(体积比1:1)输送至500-600℃基板表面。XRD分析表明,当锂摩尔分数控制在45-55%时,可获得单一晶相的LiNbO3薄膜,其压电系数d33达到18 pC/N。

关键工艺参数包括:

| 参数 | 优化范围 | 对薄膜的影响 |

|---|---|---|

| 沉积温度 | 580±10℃ | 温度过低导致Li2CO3杂质生成 |

| 载气流速 | 50-100 sccm | 流速过高引起层状生长缺陷 |

| 前驱体比例 | Li:Nb=1.05:1 | 化学计量比偏差影响介电性能 |

研究发现,Li(TMHD)在真空条件下的热分解存在两阶段过程:200-250℃时发生配体脱附,300℃以上发生金属-氧键断裂。通过引入冠醚(如18-冠-6)配位,可将分解起始温度提高至280℃,显著改善前驱体输送稳定性。

配体设计与配位化学

β-二酮配体的电子结构与空间位阻是调控Li(TMHD)性能的关键。对比研究显示,将传统β-二酮配体(tmhd)的氧供体替换为β-酮亚胺配体(tmha)的NH基团后,锂配合物的挥发温度从265℃降至242℃,同时升华焓降低23 kJ/mol。单晶X射线衍射证实,[Li(tmha)]4四聚体在晶体堆积中沿a轴方向的分子间距扩大0.7Å,这是其挥发性提升的结构基础。

配体修饰对热稳定性的影响可通过Hammett常数量化:

$$ \Delta H_{dec} = 158 - 12.5\sigma $$

其中σ为取代基的电子效应参数。当引入供电子基团(如-OCH3)时,分解焓ΔHdec增加,但挥发温度同步升高,需在热稳定性与挥发性间寻求平衡。

无溶剂固态合成方法

新型固态合成路线采用机械化学研磨法,将Li2CO3与H(TMHD)按1:2摩尔比置于行星球磨机中,以500 rpm转速研磨2小时。此方法无需溶剂,产率可达92%,较传统溶液法提高15%。原位红外监测显示,反应在40分钟时Li-O特征峰(580 cm⁻¹)强度达到稳定,表明反应完全。

工艺优化实验表明:

- 研磨介质(氧化锆球)直径≤3 mm时,反应时间缩短30%

- 添加0.5 wt% NH4Cl作为催化剂,可使反应活化能从78 kJ/mol降至52 kJ/mol

- 产物纯度经ICP-OES检测显示金属杂质含量<50 ppm

立体效应在β-二酮配合物形成中的作用

配体的空间位阻通过两种机制影响配合物结构:一是调控四聚体[LiL]4的立方烷型Li4O4核的扭曲程度;二是改变分子间C-H···π相互作用强度。当tmhd配体的甲基被叔丁基取代时,分子间接触面积减少12%,导致晶格能从215 kJ/mol降至198 kJ/mol,这是固态合成中扩散速率提高的结构因素。

立体参数与挥发性的定量关系可表示为:

$$ \ln P = \frac{-\Delta H{sub}}{RT} + \frac{\Delta S{sub}}{R} $$

其中ΔHsub与配体锥角θ呈正相关(R²=0.94)。当θ从112°增至128°时,Li(TMHD)的饱和蒸气压从0.8 Torr降至0.3 Torr(300K),这为前驱体输送系统的设计提供理论指导。

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H19LiO2 |

|---|---|

Molecular Weight |

190.2 g/mol |

IUPAC Name |

lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

InChI |

InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |

InChI Key |

YGUDQHNOEYNYSP-CFYXSCKTSA-M |

Isomeric SMILES |

[Li+].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-] |

Canonical SMILES |

[Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-] |

Origin of Product |

United States |

Biological Activity

Lithium dipivaloylmethanate (LiDPM) is a lithium compound that has garnered attention for its potential biological activities, particularly in the context of mental health and neuroprotection. This article synthesizes current research findings, case studies, and biological mechanisms associated with LiDPM, emphasizing its pharmacological properties and therapeutic implications.

Overview of Lithium Compounds

Lithium, a well-known element in psychiatric treatment, has been extensively studied for its effects on mood stabilization, particularly in bipolar disorder. Lithium salts, including lithium carbonate and this compound, exhibit complex interactions within biological systems. The primary therapeutic effects are attributed to their influence on neurotransmission and intracellular signaling pathways.

Lithium's biological activity is multifaceted, involving various biochemical pathways:

- Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition : Lithium is known to inhibit GSK3β, a critical enzyme involved in numerous cellular processes including metabolism, apoptosis, and gene expression. This inhibition is significant for its neuroprotective effects and modulation of mood disorders .

- Neurotransmitter Modulation : Lithium influences the release and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. It stabilizes mood by enhancing neurotransmitter availability and modulating synaptic transmission .

- Calcium Homeostasis : Lithium impacts intracellular calcium levels by inhibiting inositol monophosphatase, thereby affecting calcium-dependent signaling pathways crucial for neuronal function .

Biological Effects

Research indicates that this compound may exert several beneficial biological effects:

- Neuroprotection : LiDPM has been shown to promote the survival of neurons under stress conditions by reducing oxidative damage and enhancing mitochondrial function .

- Immunomodulation : Studies suggest that lithium can modulate immune responses by influencing the activity of various immune cells, including T cells and monocytes. This may have implications for autoimmune conditions as well as mental health disorders .

- Cognitive Enhancement : Some evidence points to lithium's role in enhancing cognitive function through neurogenesis and synaptic plasticity, particularly in regions such as the hippocampus .

Case Studies

Several clinical studies have highlighted the efficacy of lithium compounds in treating psychiatric disorders:

- Bipolar Disorder Treatment : A landmark study demonstrated that lithium carbonate significantly reduces manic episodes in bipolar patients. The same principles apply to LiDPM, with potential for similar outcomes due to its structural similarities with other lithium salts .

- Neuroprotective Effects in Animal Models : Experimental models have shown that LiDPM administration results in reduced neuronal apoptosis and improved behavioral outcomes following induced stress or injury .

Data Table: Mechanisms of Lithium Action

| Target | Mechanism of Action | Result |

|---|---|---|

| GSK3β | Inhibition | Reduced apoptosis; enhanced cell survival |

| Calcium Channels | Modulation | Stabilized intracellular calcium levels |

| Neurotransmitter Systems | Enhancement | Increased availability of serotonin/dopamine |

| Immune Cells | Modulation | Altered immune response; increased IgG production |

Scientific Research Applications

Material Synthesis and Thin Film Deposition

Lithium Dipivaloylmethanate as a Precursor:

Li-DPM is widely used as a precursor in the metal-organic chemical vapor deposition (MOCVD) process for synthesizing lithium-containing thin films. It serves as a source of lithium in the formation of materials such as lithium niobate (LiNbO3) and lithium phosphorous oxynitride (LiPON). The use of Li-DPM allows for precise control over the composition and properties of the resulting films, which are crucial for applications in optoelectronics and solid-state batteries.

Case Study: Epitaxial Growth of Lithium Niobate

Research demonstrated that using Li-DPM in conjunction with niobium precursors enabled the successful epitaxial growth of lithium niobate on sapphire substrates. This method achieved high-quality films with reduced optical losses, showcasing the effectiveness of Li-DPM in producing advanced materials for photonic devices .

Electrochemical Applications

Role in Lithium-Ion Batteries:

Li-DPM has been explored for its potential to enhance the performance of lithium-ion batteries. Its ability to form stable solid-electrolyte interphases (SEI) contributes to improved battery efficiency and longevity. The compound's unique properties facilitate uniform lithium deposition, reducing dendritic growth that can compromise battery safety.

Data Table: Electrochemical Properties of Li-DPM

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Excellent |

| Dendrite Suppression | Yes |

| SEI Formation | Effective |

Case Study: Enhancing Battery Performance

A study indicated that integrating Li-DPM into battery systems led to enhanced cycling stability and capacity retention compared to conventional electrolyte systems. This improvement is attributed to the compound's ability to stabilize the lithium metal anode during charge-discharge cycles .

Challenges and Future Directions

Despite its advantages, there are challenges associated with using Li-DPM, including:

- Thermal Stability: The thermal behavior of Li-DPM needs careful management during deposition processes to prevent decomposition.

- Cost-Effectiveness: The economic feasibility of large-scale applications remains a concern.

Future research should focus on optimizing synthesis methods and exploring new formulations that leverage Li-DPM's properties while addressing these challenges.

Chemical Reactions Analysis

Thermal Decomposition and Volatility

Li(dpm) demonstrates thermal stability up to 200°C, with decomposition pathways dependent on temperature and environmental conditions. Static and dynamic vapor pressure measurements reveal its sublimation behavior:

| Property | Value (Li(dpm)) | Method |

|---|---|---|

| Δ<sub>sub</sub>H° (kJ/mol) | 98.5 ± 2.1 | Static |

| Δ<sub>sub</sub>S° (J/mol·K) | 165.3 ± 4.8 | Dynamic |

| Vapor Pressure at 150°C (Pa) | 12.7 | TGA |

The bulky dpm ligand (2,2,6,6-tetramethylheptane-3,5-dionate) enhances volatility compared to fluorinated analogs like Li(hfa), as steric hindrance reduces intermolecular interactions .

Comparative Volatility in Lithium β-Diketonates

Ligand structure critically influences volatility:

| Compound | Ligand Substituents | Relative Volatility (vs Li(dpm)) |

|---|---|---|

| Li(dpm) | 2,2,6,6-tetramethyl | 1.00 (reference) |

| Li(pta) | 2,2-dimethyl-6,6,6-trifluoro | 0.68 |

| Li(tfa) | 1,1,1-trifluoro | 0.45 |

| Li(hfa) | 1,1,1,5,5,5-hexafluoro | 0.29 |

Fluorine substitution decreases volatility due to increased polarizability and intermolecular forces, whereas bulky alkyl groups in Li(dpm) promote sublimation .

Phase Transitions and Stability

Differential scanning calorimetry (DSC) analysis identifies two endothermic events:

-

Solid-Solid Transition : 132°C (ΔH = 4.2 kJ/mol)

-

Melting Point : 187°C (ΔH = 22.1 kJ/mol)

No exothermic decomposition peaks appear below 250°C, confirming stability in inert atmospheres. The gas-phase composition during sublimation remains monomeric, as confirmed by mass spectrometry .

Environmental and Solvent Interactions

textLi(dpm) + H<sub>2</sub>O → LiOH + Hdpm

This process is 5× slower than for Li(hfa), attributed to the hydrophobic methyl groups shielding the lithium center .

Lithium dipivaloylmethanate’s stability and volatility profile make it suitable for vapor deposition processes and coordination chemistry applications. Its reactivity is modulated by ligand steric effects, providing a tunable platform for synthetic methodologies.

Comparison with Similar Compounds

Comparison with Similar β-Diketonate Complexes

LiDPM is distinguished from other β-diketonates by its ligand structure and application-specific performance. Below is a comparative analysis with other metal β-diketonates and lithium complexes.

Structural and Ligand-Based Comparisons

The bulky tert-butyl groups in LiDPM’s ligand contrast sharply with smaller substituents in other β-diketonates, such as acetylacetonate (acac, CH₃COCH₂COCH₃).

Table 1: Ligand Substituent Effects on β-Diketonate Complexes

| Compound | Ligand Structure | Substituent Bulk | Volatility | Thermal Stability |

|---|---|---|---|---|

| LiDPM | 2,2,6,6-tetramethyl | High | High | High |

| Lithium acetylacetonate | Methyl (CH₃) | Low | Moderate | Moderate |

| Cu(DPM)₂ | 2,2,6,6-tetramethyl | High | High | High |

| Fe(acac)₃ | Methyl (CH₃) | Low | Low | Moderate |

Notes:

- LiDPM’s high volatility and thermal stability are critical for MOCVD, whereas lithium acetylacetonate is less suited for high-temperature processes .

- Copper dipivaloylmethanate (Cu(DPM)₂) shares LiDPM’s ligand structure but serves different applications (e.g., catalysis) .

Table 2: MOCVD Precursor Performance Comparison

Notes:

Ionic Radius and Coordination Chemistry

The ionic radius of Li⁺ (0.76 Å, Shannon-Prewitt revised) allows tight coordination with the bulky DPM⁻ ligand, forming a stable tetrahedral or octahedral geometry. In contrast, larger alkali metals (e.g., Na⁺, K⁺) form less stable β-diketonate complexes due to mismatched ionic radii and ligand cavity size.

Research Findings and Industrial Relevance

LiDPM’s unique properties have driven its adoption in advanced materials synthesis:

Preparation Methods

Direct Metathesis Reaction

The primary synthesis route involves the deprotonation of 2,2,6,6-tetramethyl-3,5-heptanedione (H(TMHD)) using lithium hydroxide (LiOH) or lithium bases in aprotic solvents. The reaction proceeds via a metathesis mechanism, where the acidic proton of the β-diketone is replaced by lithium, forming the ionic complex.

Reaction Scheme:

Key parameters include:

-

Solvent Selection : Tetrahydrofuran (THF) or methanol is typically employed due to their ability to dissolve both the ligand and lithium hydroxide.

-

Molar Ratios : A 1:1 molar ratio of H(TMHD) to LiOH ensures stoichiometric conversion, though excess LiOH may enhance reaction completeness.

-

Temperature : Reactions are conducted under reflux (60–80°C) for 4–6 hours to achieve high yields.

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free methods using ball milling to minimize waste. In this approach, solid H(TMHD) and LiOH are ground mechanically, inducing proton transfer without solvents. This method achieves >90% yield within 2 hours, offering an eco-friendly alternative.

Purification and Crystallization

Post-synthesis, Li(TMHD) is purified via recrystallization from acetone or methanol, leveraging its solubility profile. The compound crystallizes as white needles upon slow evaporation, with a melting point of 265–268°C.

Table 1: Physicochemical Properties of Li(TMHD)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHLiO | |

| Molar Mass (g/mol) | 190.21 | |

| Melting Point (°C) | 265–268 | |

| Solubility | Acetone, Methanol | |

| Thermal Stability (°C) | Up to 295 |

Comparative Analysis of Ligand Effects

Studies comparing β-diketonates (e.g., TMHD) with β-ketoiminates reveal critical insights:

-

Volatility : Li(TMHD) exhibits superior volatility compared to ketoiminate analogues, making it preferable for CVD applications.

-

Thermal Decomposition : Differential scanning calorimetry (DSC) shows Li(TMHD) decomposes at 295°C via ligand fragmentation, releasing CO and hydrocarbons.

Industrial-Scale Production

Patent-derived methodologies emphasize scalable processes:

-

Continuous Flow Systems : Automated reactors maintain precise stoichiometry and temperature control, reducing batch variability.

-

Lithium Recovery : Spent Li(TMHD) from CVD processes is recycled via acid digestion, recovering lithium salts for reuse.

Challenges and Optimization

Q & A

Q. What are the primary synthetic routes for lithium dipivaloylmethanate (Li(dpm)), and how do experimental conditions influence purity and yield?

this compound is typically synthesized via ligand exchange reactions between lithium salts (e.g., LiOH) and dipivaloylmethane (Hdpm) in anhydrous solvents like tetrahydrofuran. Key factors include maintaining moisture-free conditions to avoid hydrolysis and optimizing stoichiometry to minimize byproducts. Post-synthesis purification via recrystallization or sublimation under reduced pressure (10⁻³–10⁻⁶ Torr) is critical for achieving high purity (>99%) . Yield is influenced by reaction temperature (60–80°C) and solvent choice, with non-polar solvents favoring ligand coordination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Li(dpm) and its metal-organic complexes?

- FTIR and Raman spectroscopy : Identify characteristic β-diketonate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹, C-H bending in t-Bu groups at ~1360 cm⁻¹) .

- X-ray diffraction (XRD) : Resolves crystal structure, including Li-O bond lengths (~1.9–2.1 Å) and coordination geometry (distorted tetrahedral) .

- EXAFS/XANES : Probes local electronic structure and ligand-metal interactions in amorphous or thin-film phases .

Q. How does Li(dpm) perform as a precursor in chemical vapor deposition (CVD) processes, and what parameters optimize film quality?

Li(dpm) is volatile (sublimes at 180–220°C under 0.1 Torr) and thermally stable up to ~300°C, making it suitable for CVD. Optimal conditions include:

- Substrate temperature: 400–600°C for epitaxial growth on LiNbO₃ or sapphire .

- Carrier gas flow rate: 50–100 sccm (Ar/O₂ mixtures) to balance precursor delivery and oxidation .

- Post-deposition annealing (500–700°C) enhances crystallinity, as shown by ion channeling and SEM analysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on Li(dpm)’s thermal decomposition pathways?

Discrepancies arise from differing atmospheres (inert vs. oxidative) and heating rates. Thermogravimetric analysis (TGA) in N₂ shows a two-step decomposition: ligand dissociation (~300°C) followed by Li₂O formation (>500°C). In contrast, oxidative environments (e.g., O₂) promote intermediate carbonate species (Li₂CO₃), altering decomposition kinetics. In-situ mass spectrometry and DFT simulations are recommended to resolve these pathways .

Q. How do ligand-exchange reactions of Li(dpm) with surface hydroxyl groups affect its application in heterogeneous catalysis?

Li(dpm) reacts with hydroxylated surfaces (e.g., SiO₂ or ZrO₂) via protonolysis, forming surface-bound [dpm]⁻ ligands. This modifies surface acidity and creates anchoring sites for metal nanoparticles. EXAFS studies reveal that reaction termination depends on hydroxyl density and solvent polarity (e.g., ethanol vs. hexane), with higher polarity solvents favoring monolayer adsorption .

Q. What strategies mitigate ligand steric effects in Li(dpm) when synthesizing ternary oxide thin films (e.g., YBa₂Cu₃O₇)?

The bulky t-Bu groups in Li(dpm) can hinder precursor mixing in multi-component systems. Solutions include:

Q. How does Li(dpm) behave in supercritical CO₂ (scCO₂) environments, and what implications does this have for advanced material synthesis?

Li(dpm) exhibits limited solubility in scCO₂ (~0.1 mmol/L at 40°C, 100 bar), requiring co-solvents like methanol (5–10 vol%) to enhance dispersion. This property is exploited in supercritical fluid deposition (SFD) for conformal coatings on porous substrates. In-situ fluorescence XANES can monitor ligand stability during SFD .

Methodological Guidance

Q. How should researchers design experiments to analyze Li(dpm)’s coordination behavior in non-aqueous solvents?

- Conduct conductometric titration in THF to determine ligand dissociation constants.

- Pair with NMR (⁷Li and ¹³C) to track solvation effects and ion-pair formation .

- Compare with computational models (e.g., COSMO-RS) to predict solvent-ligand interactions .

Q. What statistical approaches are recommended for resolving discrepancies in Li(dpm)-based thin-film crystallinity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.